molecular formula C12H11ClN2O B14394790 5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide CAS No. 88649-64-3

5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide

Katalognummer: B14394790
CAS-Nummer: 88649-64-3
Molekulargewicht: 234.68 g/mol
InChI-Schlüssel: HJWJEWJBEWMMGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a furan ring substituted with a 3-chloro-4-methylphenyl group and a carboximidamide functional group. This compound is of interest due to its potential reactivity and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide typically involves the reaction of 5-(3-chloro-4-methylphenyl)furan-2-carbaldehyde with an appropriate amine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives. These products can be further utilized in various applications or as intermediates in more complex syntheses.

Wissenschaftliche Forschungsanwendungen

5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide include other furan carboxamides such as fenfuram, furcarbanil, and methfuroxam. These compounds share structural similarities but may differ in their specific substituents and functional groups .

Uniqueness

Its chloro-substituted phenyl ring and carboximidamide group make it a versatile compound for various chemical and biological studies .

Eigenschaften

CAS-Nummer

88649-64-3

Molekularformel

C12H11ClN2O

Molekulargewicht

234.68 g/mol

IUPAC-Name

5-(3-chloro-4-methylphenyl)furan-2-carboximidamide

InChI

InChI=1S/C12H11ClN2O/c1-7-2-3-8(6-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H3,14,15)

InChI-Schlüssel

HJWJEWJBEWMMGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=N)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.